molecular formula C7H5BrClI B14893725 1-(Bromomethyl)-2-chloro-3-iodobenzene

1-(Bromomethyl)-2-chloro-3-iodobenzene

Cat. No.: B14893725
M. Wt: 331.37 g/mol
InChI Key: CRYZJWACYQGRDW-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-chloro-3-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-2-chloro-3-iodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the bromination of a chloromethylated benzene derivative followed by iodination. The reaction conditions typically involve the use of N-bromosuccinimide (NBS) for bromination and iodine or an iodine source for iodination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-2-chloro-3-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminomethyl derivative, while oxidation could produce a carboxylic acid derivative.

Scientific Research Applications

1-(Bromomethyl)-2-chloro-3-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-chloro-3-iodobenzene in chemical reactions involves the electrophilic nature of the bromomethyl group, which makes it susceptible to nucleophilic attack. The presence of chlorine and iodine atoms can influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or reagent used .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Bromomethyl)-2-chlorobenzene
  • 1-(Bromomethyl)-3-iodobenzene
  • 1-(Chloromethyl)-2-iodobenzene

Uniqueness

1-(Bromomethyl)-2-chloro-3-iodobenzene is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for the synthesis of complex molecules and materials .

Properties

Molecular Formula

C7H5BrClI

Molecular Weight

331.37 g/mol

IUPAC Name

1-(bromomethyl)-2-chloro-3-iodobenzene

InChI

InChI=1S/C7H5BrClI/c8-4-5-2-1-3-6(10)7(5)9/h1-3H,4H2

InChI Key

CRYZJWACYQGRDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)Cl)CBr

Origin of Product

United States

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